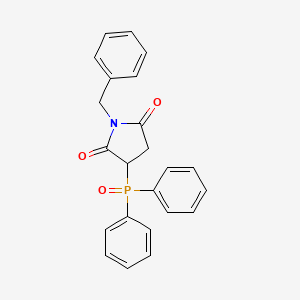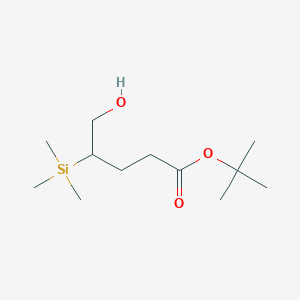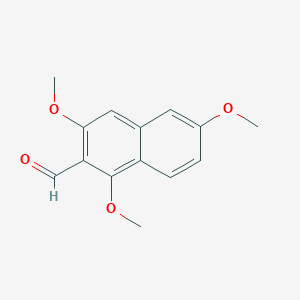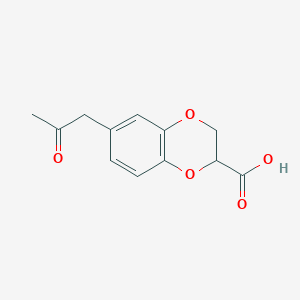![molecular formula C15H32O2Si B14185353 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol CAS No. 917882-98-5](/img/structure/B14185353.png)
8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol is an organic compound that features a tert-butyl(dimethyl)silyl group attached to an octenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The resulting silyl-protected alcohol can then be subjected to further functionalization to introduce the octenol moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the principles of protecting group chemistry and standard organic synthesis techniques would apply.
Analyse Des Réactions Chimiques
Types of Reactions
8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Applications De Recherche Scientifique
8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving silyl-protected substrates.
Medicine: Potential use in the development of pharmaceuticals where silyl protection is required for stability.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol primarily involves its role as a protecting group in organic synthesis. The tert-butyl(dimethyl)silyl group protects hydroxyl functionalities from unwanted reactions, allowing selective transformations at other sites in the molecule. This protection is crucial in multi-step synthesis processes where specific functional group manipulation is required .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol
- 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-one
Uniqueness
8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol is unique due to its specific structural configuration, which combines a silyl-protected alcohol with an octenol backbone. This combination allows for selective reactions and functional group transformations that are not possible with other similar compounds .
Propriétés
Numéro CAS |
917882-98-5 |
|---|---|
Formule moléculaire |
C15H32O2Si |
Poids moléculaire |
272.50 g/mol |
Nom IUPAC |
8-[tert-butyl(dimethyl)silyl]oxy-4-methyloct-3-en-2-ol |
InChI |
InChI=1S/C15H32O2Si/c1-13(12-14(2)16)10-8-9-11-17-18(6,7)15(3,4)5/h12,14,16H,8-11H2,1-7H3 |
Clé InChI |
YOTGQMDHXNGDDI-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C(C)CCCCO[Si](C)(C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-3-{[1-(phenylsulfanyl)naphthalen-2-yl]amino}but-2-en-1-one](/img/structure/B14185278.png)
![6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile](/img/structure/B14185279.png)

![5-[5-(1-Hydroxynonyl)oxolan-2-YL]pentanoic acid](/img/structure/B14185301.png)

![2-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185308.png)

![3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one](/img/structure/B14185315.png)


![9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B14185328.png)



